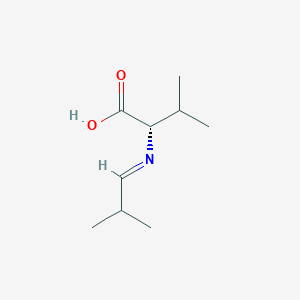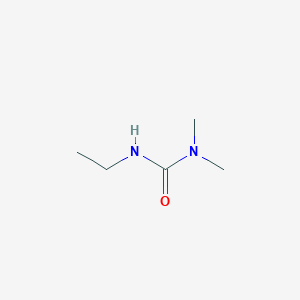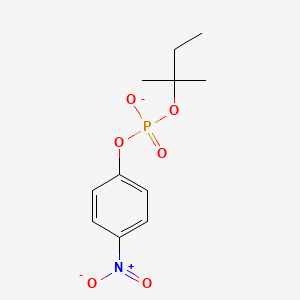
1-((3-(Aminocarbonyl)pyridinio)methoxymethyl)-2-((hydroxyimino)methyl)pyridinium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(Aminocarbonyl)pyridinio)methoxymethyl)-2-((hydroxyimino)methyl)pyridinium dichloride is a complex organic compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis . The compound’s unique structure, featuring both aminocarbonyl and hydroxyimino functional groups, makes it a subject of interest for researchers exploring novel chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Aminocarbonyl)pyridinio)methoxymethyl)-2-((hydroxyimino)methyl)pyridinium dichloride typically involves multiple steps, starting with the preparation of the pyridinium core. The aminocarbonyl and hydroxyimino groups are introduced through specific reactions involving reagents such as amines and hydroxylamines . The final step often includes the formation of the dichloride salt, which is achieved by reacting the intermediate compound with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the final product in its purest form .
Analyse Chemischer Reaktionen
Types of Reactions
1-((3-(Aminocarbonyl)pyridinio)methoxymethyl)-2-((hydroxyimino)methyl)pyridinium dichloride undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include various substituted pyridinium derivatives, which can exhibit different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1-((3-(Aminocarbonyl)pyridinio)methoxymethyl)-2-((hydroxyimino)methyl)pyridinium dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Explored for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as ionic liquids and catalysts.
Wirkmechanismus
The mechanism of action of 1-((3-(Aminocarbonyl)pyridinio)methoxymethyl)-2-((hydroxyimino)methyl)pyridinium dichloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Aminopyridinium salts: These compounds share a similar pyridinium core but differ in their functional groups, leading to distinct chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
22625-23-6 |
|---|---|
Molekularformel |
C14H16Cl2N4O3 |
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-3-carboxamide;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-3-6-17(9-12)10-21-11-18-7-2-1-5-13(18)8-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |
InChI-Schlüssel |
ZSQUOZWXBXLUDF-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=CC(=C2)C(=O)N.[Cl-].[Cl-] |
Kanonische SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=CC(=C2)C(=O)N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)


![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)



![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)

![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
